

In-Depth Technical Guide: Toxicological and Safety Profile of Aviglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aviglycine hydrochloride	
Cat. No.:	B1665844	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aviglycine hydrochloride, a potent inhibitor of ethylene biosynthesis, is utilized as a plant growth regulator. This technical guide provides a comprehensive overview of its toxicological and safety profile, drawing from a range of non-clinical studies. The data presented herein are intended to inform researchers, scientists, and drug development professionals on the potential risks associated with this compound. Aviglycine hydrochloride exhibits low acute toxicity via oral and dermal routes. Sub-chronic and chronic studies have identified the liver, kidneys, and testes as target organs at higher dose levels. It is not considered to be genotoxic based on a standard battery of in vitro and in vivo assays. While a carcinogenicity study in rats showed an increase in certain tumors, a genotoxic mechanism is not considered to be the underlying cause. Developmental toxicity studies in rabbits have established a No-Observed-Adverse-Effect-Level (NOAEL). This guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and includes visualizations of relevant pathways and workflows to facilitate a thorough understanding of the toxicological properties of Aviglycine hydrochloride.

Acute Toxicity

Aviglycine hydrochloride demonstrates a low order of acute toxicity in studies conducted via oral, dermal, and inhalation routes.

Data Presentation

Study	Species	Route	Parameter	Value	Toxicity Category	Reference
Acute Oral Toxicity	Rat	Oral	LD50	>5,000 mg/kg bw	IV	[1][2]
Acute Oral Toxicity	Mouse	Oral	LD50	500 mg/kg bw	Ш	
Acute Dermal Toxicity	Rat	Dermal	LD50	>2,000 mg/kg bw	III	[1][2]
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (4- hour)	>5.0 mg/L air	IV	[1][2]
Primary Eye Irritation	Rabbit	Ocular	-	Not irritating	IV	[1]
Primary Dermal Irritation	Rabbit	Dermal	-	Not irritating	IV	[1]
Dermal Sensitizatio n	Guinea Pig	Dermal	-	Not a sensitizer	-	[1]

Experimental Protocols

- Test System: Sprague-Dawley rats, typically 5 males and 5 females per group.
- Administration: A single dose of Aviglycine hydrochloride was administered by oral gavage.
- Dosage: A limit test at 5,000 mg/kg body weight was conducted.

- Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
- Test System: Wistar rats, typically 5 males and 5 females per group.
- Administration: A single dose of Aviglycine hydrochloride was applied to a shaved area of the back (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.
- Dosage: A limit test at 2,000 mg/kg body weight was conducted.
- Observations: Animals were observed for mortality, clinical signs of toxicity, dermal irritation, and changes in body weight for 14 days. A gross necropsy was performed at the end of the study.

Sub-chronic and Chronic Toxicity

Repeated dose studies have identified the liver, kidneys, and testes as potential target organs for **Aviglycine hydrochloride** toxicity at higher doses.

Data Presentation

Study	Species	Duration	Route	NOAEL	LOAEL	Key Findings at LOAEL	Referen ce
Sub- chronic Oral Toxicity	Rat	90-day	Oral (diet)	0.4 mg/kg/da y	Not clearly establish ed	Increase d incidence of periportal hepatoce Ilular vacuolati on in the liver.	
Sub- chronic Oral Toxicity	Mouse	90-day	Oral (diet)	-	-	Transient liver and kidney effects at high doses.	
Sub- chronic Oral Toxicity	Dog	90-day	Oral (diet)	-	-	Not specified	
Sub- chronic Dermal Toxicity	Rabbit	21-day	Dermal	1,000 mg/kg/da y (HDT)	>1,000 mg/kg/da y	No significan t treatment -related effects.	[2]

Chronic Toxicity/ Carcinog enicity	Rat	2-year	Oral (diet)	-	-	Histopath ological changes in the testes.
---	-----	--------	----------------	---	---	---

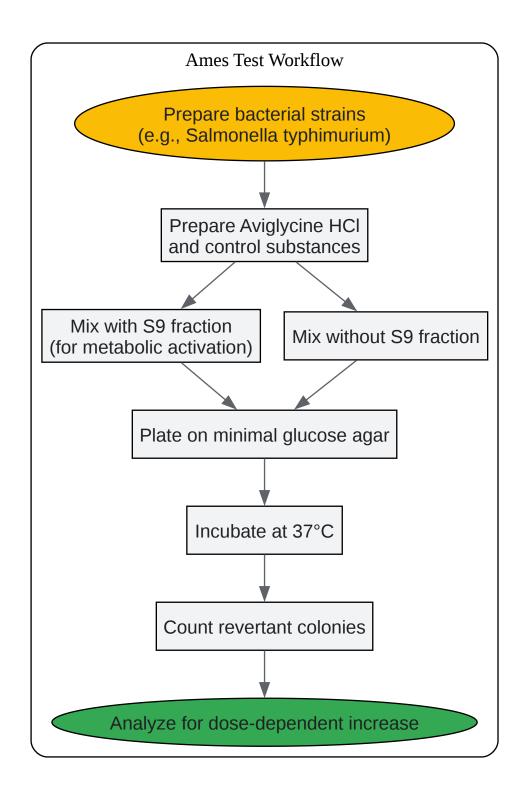
Experimental Protocols

- Test System: Sprague-Dawley rats (number of animals per sex per group not specified in available literature).
- Administration: Aviglycine hydrochloride was administered via the diet for 90 days.
- Dose Levels: Multiple dose levels were tested.
- Observations: Included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.
- Histopathology: A comprehensive examination of tissues was performed, with a focus on the liver and kidneys. Findings included periportal hepatocellular vacuolation.

Genotoxicity

Aviglycine hydrochloride has been evaluated in a standard battery of genotoxicity tests and is not considered to be genotoxic.

Data Presentation



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains (specific strains not detailed)	With and without S9	Negative	
In vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)	L5178Y mouse lymphoma cells	With and without S9	Negative	
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	N/A	Negative	_

Experimental Protocols

- Test System: Histidine-requiring strains of Salmonella typhimurium.
- Method: The test compound was incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 mix). The number of revertant colonies (bacteria that regained the ability to synthesize histidine) was counted.
- Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Click to download full resolution via product page

Ames Test Experimental Workflow.

Carcinogenicity

A long-term study in rats was conducted to assess the carcinogenic potential of **Aviglycine hydrochloride**. While an increased incidence of certain tumors was observed, it was concluded that a genotoxic mechanism was unlikely.

Data Presentation

Study	Species	Duration	Route	Key Findings	Conclusio n	Reference
Carcinogen icity	Rat	2-year	Oral (diet)	Decreased body weight and histopathol ogical changes in the testes.	Not likely to be carcinogeni c to humans.	

Experimental Protocol

- Test System: Sprague-Dawley rats (number of animals not specified).
- Administration: Aviglycine hydrochloride was administered in the diet for two years.
- Dose Levels: Multiple dose levels were used.
- Observations: Included clinical signs, body weight, food consumption, and survival.
- Histopathology: A complete histopathological examination of all organs and tissues was performed on all animals.

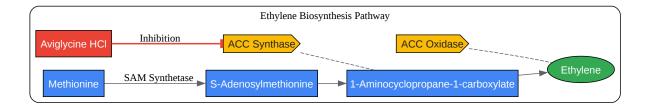
Reproductive and Developmental Toxicity

Aviglycine hydrochloride has been evaluated for its potential to cause reproductive and developmental toxicity.

Data Presentation

Study	Species	Route	NOAEL	LOAEL	Key Findings at LOAEL	Reference
Two- Generation Reproducti on	Rat	Oral (diet)	Parental: 0.8 mg/kg/day Reproducti ve: 4.0 mg/kg/day Neonatal: 2.5 mg/kg/day	Parental: Not specifiedR eproductiv e: Not specifiedN eonatal: 4.0 mg/kg/day	Reductions in body weight, changes in organ weights, increased incidence of microscopi c findings in parents. Decreased pup viability and retarded growth.	[2]
Developme ntal Toxicity	Rabbit	Oral (gavage)	Maternal: 0.4 mg/kg/day Developme ntal: 0.4 mg/kg/day	Maternal: Not specifiedD evelopmen tal: Not specified	Reduced maternal body weight gain and food consumptio n. Reduced fetal body weights. No evidence of teratogenic ity.	[2]

Developme		Oral	Maternal & Developme	Maternal & Developme	No evidence of	10 3
ntal Toxicity	Rat	(gavage)	ntal: 4.0 mg/kg/day	ntal: 8.06 mg/kg/day	teratogenic ity.	[2]


Experimental Protocols

- Test System: Wistar rats.
- Administration: Aviglycine hydrochloride was administered continuously in the diet to F0
 parental animals before mating, during mating, gestation, and lactation. The F1 generation
 was exposed from weaning through maturity, mating, and production of the F2 generation.
- Observations: Parental animals were observed for clinical signs, body weight, food consumption, and reproductive performance (mating, fertility, gestation length, parturition, and lactation). Pups were evaluated for viability, body weight, sex ratio, and any developmental abnormalities.
- Test System: New Zealand White rabbits.
- Administration: Aviglycine hydrochloride was administered by oral gavage to pregnant does during the period of organogenesis.
- Observations: Does were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.

Mechanism of Action and Toxicological Pathways

The primary mechanism of action of **Aviglycine hydrochloride** is the inhibition of ethylene biosynthesis in plants through the competitive inhibition of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. In mammals, it has been proposed that **Aviglycine hydrochloride** may inactivate an enzyme involved in the formation of the essential amino acid L-cysteine.

Click to download full resolution via product page

Inhibition of Ethylene Biosynthesis by Aviglycine HCl.

Conclusion

Aviglycine hydrochloride possesses a low acute toxicity profile. The primary toxicological concerns identified in repeated-dose animal studies are effects on the liver, kidneys, and testes at high dose levels. The compound is not genotoxic. While a carcinogenicity study in rats showed some tumor formation, it is not believed to be mediated by a genotoxic mechanism, suggesting a threshold effect. Developmental toxicity studies have established clear NOAELs. The available data provide a robust basis for the risk assessment of Aviglycine hydrochloride. Further research into the specific mechanisms of toxicity in mammalian systems would be beneficial for a more complete understanding of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Historical control data on embryo-fetal development toxicity studies in rabbits [cjpt.magtechjournal.com]

• To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological and Safety Profile of Aviglycine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665844#toxicological-and-safety-profile-of-aviglycine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com